molecular formula C12H16FNO B3850650 [1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol

[1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B3850650
M. Wt: 209.26 g/mol
InChI Key: UHAQAHSKJYEAMW-UHFFFAOYSA-N
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Description

[1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine under basic conditions to form the intermediate [1-(2-fluorophenyl)methyl]pyrrolidine. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo further reduction to form the corresponding alkane.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alkane derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, [1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of [1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. This compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

  • [1-(4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
  • [1-(3-chlorophenyl)methyl]pyrrolidin-2-yl]methanol
  • [1-(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol

Comparison: Compared to its analogs, [1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity. This makes this compound a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAQAHSKJYEAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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